Cas no 2228239-19-6 (methyl 2-hydroxy-2-3-(1H-1,2,3,4-tetrazol-5-yl)phenylacetate)
methyl 2-hydroxy-2-3-(1H-1,2,3,4-tetrazol-5-yl)phenylacetate Chemical and Physical Properties
Names and Identifiers
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- methyl 2-hydroxy-2-3-(1H-1,2,3,4-tetrazol-5-yl)phenylacetate
- EN300-1770488
- 2228239-19-6
- methyl 2-hydroxy-2-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]acetate
-
- Inchi: 1S/C10H10N4O3/c1-17-10(16)8(15)6-3-2-4-7(5-6)9-11-13-14-12-9/h2-5,8,15H,1H3,(H,11,12,13,14)
- InChI Key: YCZLGMPENLMTOF-UHFFFAOYSA-N
- SMILES: OC(C(=O)OC)C1C=CC=C(C2N=NNN=2)C=1
Computed Properties
- Exact Mass: 234.07529019g/mol
- Monoisotopic Mass: 234.07529019g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 276
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 101Ų
methyl 2-hydroxy-2-3-(1H-1,2,3,4-tetrazol-5-yl)phenylacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1770488-0.05g |
methyl 2-hydroxy-2-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]acetate |
2228239-19-6 | 0.05g |
$959.0 | 2023-09-20 | ||
| Enamine | EN300-1770488-0.1g |
methyl 2-hydroxy-2-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]acetate |
2228239-19-6 | 0.1g |
$1005.0 | 2023-09-20 | ||
| Enamine | EN300-1770488-0.25g |
methyl 2-hydroxy-2-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]acetate |
2228239-19-6 | 0.25g |
$1051.0 | 2023-09-20 | ||
| Enamine | EN300-1770488-0.5g |
methyl 2-hydroxy-2-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]acetate |
2228239-19-6 | 0.5g |
$1097.0 | 2023-09-20 | ||
| Enamine | EN300-1770488-1.0g |
methyl 2-hydroxy-2-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]acetate |
2228239-19-6 | 1g |
$1142.0 | 2023-06-03 | ||
| Enamine | EN300-1770488-2.5g |
methyl 2-hydroxy-2-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]acetate |
2228239-19-6 | 2.5g |
$2240.0 | 2023-09-20 | ||
| Enamine | EN300-1770488-5.0g |
methyl 2-hydroxy-2-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]acetate |
2228239-19-6 | 5g |
$3313.0 | 2023-06-03 | ||
| Enamine | EN300-1770488-10.0g |
methyl 2-hydroxy-2-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]acetate |
2228239-19-6 | 10g |
$4914.0 | 2023-06-03 | ||
| Enamine | EN300-1770488-1g |
methyl 2-hydroxy-2-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]acetate |
2228239-19-6 | 1g |
$1142.0 | 2023-09-20 | ||
| Enamine | EN300-1770488-5g |
methyl 2-hydroxy-2-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]acetate |
2228239-19-6 | 5g |
$3313.0 | 2023-09-20 |
methyl 2-hydroxy-2-3-(1H-1,2,3,4-tetrazol-5-yl)phenylacetate Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
Additional information on methyl 2-hydroxy-2-3-(1H-1,2,3,4-tetrazol-5-yl)phenylacetate
Research Brief on Methyl 2-hydroxy-2-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]acetate (CAS: 2228239-19-6)
Methyl 2-hydroxy-2-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]acetate (CAS: 2228239-19-6) is a novel chemical entity that has garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique tetrazole moiety and ester functionality, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanism of action, positioning it as a candidate for further drug development.
The synthesis of methyl 2-hydroxy-2-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]acetate involves a multi-step process that includes the introduction of the tetrazole ring and subsequent esterification. Researchers have optimized the synthetic route to improve yield and purity, which is critical for its application in preclinical studies. The compound's structural features, particularly the tetrazole group, contribute to its bioactivity, making it a subject of interest in the design of new pharmacophores.
Pharmacological evaluations of methyl 2-hydroxy-2-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]acetate have revealed its potential as an inhibitor of specific enzymatic pathways. Preliminary in vitro studies indicate that the compound exhibits moderate to high affinity for certain targets, suggesting its utility in modulating disease-related processes. Further investigations are underway to elucidate its pharmacokinetic and pharmacodynamic profiles, which will be essential for its progression into clinical trials.
In addition to its therapeutic potential, methyl 2-hydroxy-2-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]acetate has also been explored for its role in chemical biology. Its ability to interact with biological macromolecules has made it a valuable tool for studying protein-ligand interactions and signal transduction pathways. These applications highlight the compound's versatility and its importance in advancing both basic and applied research.
Despite the promising findings, challenges remain in the development of methyl 2-hydroxy-2-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]acetate. Issues such as solubility, stability, and bioavailability need to be addressed to maximize its therapeutic efficacy. Researchers are actively working on derivative synthesis and formulation strategies to overcome these limitations and enhance the compound's drug-like properties.
In conclusion, methyl 2-hydroxy-2-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]acetate (CAS: 2228239-19-6) represents a promising avenue for drug discovery and chemical biology research. Its unique structural features and bioactivity profile make it a compelling subject for further investigation. Continued efforts in optimizing its synthesis and pharmacological properties will be crucial for realizing its full potential in the treatment of various diseases.
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